TCO-PEG24-acid

Antibody Conjugation Bioorthogonal Chemistry Binding Affinity

TCO-PEG24-acid uniquely combines a TCO group for ultrafast IEDDA bioorthogonal ligation (k₂ up to 10⁶ M⁻¹s⁻¹) with an extended PEG24 spacer, which is critical for preserving antibody binding affinity (K_D = 6 nM vs. 100 nM for shorter linkers) and increasing reactive TCO density >5-fold. This heterobifunctional reagent is essential for PROTAC synthesis, pretargeted imaging, and bioconjugation where steric accessibility and bioactivity must not be compromised.

Molecular Formula C60H115NO28
Molecular Weight 1298.5 g/mol
Cat. No. B8116356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG24-acid
Molecular FormulaC60H115NO28
Molecular Weight1298.5 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C60H115NO28/c62-59(63)8-10-65-12-14-67-16-18-69-20-22-71-24-26-73-28-30-75-32-34-77-36-38-79-40-42-81-44-46-83-48-50-85-52-54-87-56-57-88-55-53-86-51-49-84-47-45-82-43-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-17-68-15-13-66-11-9-61-60(64)89-58-6-4-2-1-3-5-7-58/h1-2,58H,3-57H2,(H,61,64)(H,62,63)/b2-1+
InChIKeyREJRWCKBCMDVEL-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG24-Acid: A PEGylated Trans-Cyclooctene Building Block for Bioorthogonal Conjugation and PROTAC Synthesis


3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid, commonly referred to as TCO-PEG24-acid, is a heterobifunctional reagent composed of a trans-cyclooctene (TCO) moiety, a precisely defined 24-unit polyethylene glycol (PEG24) spacer, and a terminal carboxylic acid . The TCO group is specifically designed for rapid, metal-free inverse electron demand Diels-Alder (IEDDA) click chemistry with tetrazine-containing molecules, achieving second-order rate constants (k₂) typically in the range of 10⁴–10⁶ M⁻¹s⁻¹ . The extended PEG24 linker confers high aqueous solubility and provides a flexible, sterically relaxed tether that mitigates undesirable interactions between the reactive TCO group and conjugated biomolecules, such as antibodies [1]. This combination of rapid, bioorthogonal reactivity and a solubilizing, protective spacer makes TCO-PEG24-acid a foundational building block for applications requiring efficient and specific bioconjugation, including the synthesis of PROTACs (Proteolysis Targeting Chimeras) and the construction of pretargeted imaging agents .

Why TCO-PEG24-Acid Cannot Be Directly Substituted with Shorter PEG or Non-PEGylated TCO Analogs


Direct substitution of TCO-PEG24-acid with alternative TCO linkers—such as those lacking a PEG spacer, bearing shorter PEG chains (e.g., PEG4, PEG12), or utilizing different conjugation chemistries—is often not a viable option for performance-critical applications. Critical evidence demonstrates that the PEG linker length is not a passive structural feature but a key determinant of in vitro and in vivo performance [1][2]. For instance, studies show that while short PEG4 linkers can drastically reduce antibody binding affinity, the PEG24 linker fully preserves native binding [1]. Furthermore, the extended PEG24 spacer is essential for unmasking the reactivity of antibody-conjugated TCOs, yielding a >5-fold increase in functional density compared to directly conjugated TCOs [2]. In vivo, the choice of linker length alters the balance between conjugation efficiency and the number of reactive TCOs, directly impacting the resulting imaging or therapeutic signal [3]. These performance discrepancies underscore that the PEG24 spacer is a functional component required for optimal reactivity, binding preservation, and downstream assay success, thereby invalidating simple analog substitution.

Quantitative Evidence for TCO-PEG24-Acid: A Comparative Guide to Functional Density, Binding Affinity, and Reactivity


PEG24-TCO Preserves Antibody Binding Affinity, Whereas PEG4-TCO Causes a 17-Fold Reduction

Antibodies conjugated with 8 copies of a PEG24-TCO linker retained a binding affinity (K_D) of 6 nM for their target, which was equivalent to the unmodified antibody. In stark contrast, antibodies conjugated with 15 copies of a shorter PEG4-TCO linker exhibited a dramatically reduced binding affinity, with a K_D of 100 nM [1]. This represents a ~17-fold difference in binding strength attributable solely to the length of the PEG spacer.

Antibody Conjugation Bioorthogonal Chemistry Binding Affinity

PEG24 Linker Increases Functional TCO Density >5-Fold Over Direct Amine Conjugation

Introduction of TCOs onto antibodies via a hydrophilic PEG24 linker resulted in a greater than 5-fold (>5×) enhancement in functional TCO density compared to direct amine conjugation without a PEG linker [1]. For anti-TfR and EpCAM antibodies, direct conjugation yielded low TCO reactivity (12-15%), whereas the PEG24-TCO construct increased reactive TCO density by 3 to 4-fold [2]. This demonstrates that the PEG spacer is not merely an inert linker but actively prevents TCOs from being masked by hydrophobic interactions with the antibody surface.

Bioorthogonal Chemistry Antibody Conjugation Functional Density

TCO-PEG Linker Chemistry Achieves 38% Protein Dimerization Yield in 1 Hour vs. 5% in 24 Hours for Maleimide Chemistry

In a head-to-head comparison of bioconjugation chemistries, the ligation of a TCO-functionalized protein (T4L-TCO) to a bis-tetrazine PEG polymer yielded a protein homodimer in 38% yield after just 1 hour. In comparison, the same reaction performed using a bis-maleimide polymer (a standard thiol-ene chemistry) produced only a 5% yield of dimer after a significantly longer period of 24 hours [1]. This demonstrates a dramatic >7-fold increase in yield in a fraction of the time, highlighting the kinetic advantage of the TCO-tetrazine IEDDA reaction.

Bioorthogonal Chemistry Protein Conjugation Reaction Kinetics

Pretargeted Imaging with PEGylated TCOs Yields Lower Absolute Tumor Uptake but Comparable Tumor-to-Background Ratios to Directly Labeled Antibodies

A comparative in vivo study evaluated a pretargeted approach using a TCO-conjugated antibody (U36) and a ⁸⁹Zr-labeled tetrazine against a conventional directly labeled antibody (⁸⁹Zr-U36). The pretargeted method resulted in lower absolute tumor uptake (1.5 ± 0.2 %ID/g) compared to the targeted approach (17.1 ± 3.0 %ID/g) at 72 hours post-injection. However, the pretargeted strategy achieved comparable tumor-to-non-target tissue ratios while delivering a significantly lower absorbed radiation dose [1]. This trade-off is a hallmark of the pretargeting strategy enabled by TCO chemistry, where the goal is improved image contrast and reduced toxicity, not maximum tumor accumulation.

Pretargeted Imaging PET Imaging Pharmacokinetics

Optimal Scientific and Industrial Applications for TCO-PEG24-Acid Based on Quantitative Evidence


Construction of High-Fidelity Antibody-Drug Conjugates (ADCs) and Pretargeting Probes

The primary and most validated use for TCO-PEG24-acid is in the synthesis of antibody conjugates where preservation of native binding affinity and maximization of functional group density are non-negotiable. As demonstrated, the PEG24 spacer uniquely preserves antibody binding (K_D = 6 nM) compared to shorter PEG4 linkers (K_D = 100 nM) and provides a >5-fold increase in reactive TCO density over direct conjugation . This makes the reagent ideally suited for producing high-quality ADCs or antibody-based pretargeting vectors for in vivo imaging and radioimmunotherapy [6].

Synthesis of PROTACs Requiring Optimized Ternary Complex Formation

TCO-PEG24-acid is actively marketed and utilized as a linker in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) . The functional significance of the PEG24 linker is supported by evidence showing that PEG spacer length critically influences the formation of the ternary complex between the target protein, PROTAC, and E3 ligase, directly impacting degradation efficiency [6]. The extended, flexible spacer provided by PEG24 helps to avoid steric clashes and ensures optimal positioning of the two binding moieties, increasing the probability of successful target ubiquitination and subsequent proteasomal degradation .

Bioorthogonal Labeling and Detection in Complex Biological Media

The exceptional kinetics of the TCO-tetrazine IEDDA reaction, characterized by second-order rate constants up to 10⁴–10⁶ M⁻¹s⁻¹, make TCO-PEG24-acid a premier choice for rapid and selective labeling of biomolecules . This is particularly valuable in applications with low-abundance targets or where rapid labeling is essential, such as live-cell imaging [6]. The PEG24 linker ensures the TCO group remains accessible and reactive, while the acid terminus allows for flexible conjugation to amine-containing molecules via standard EDC/NHS chemistry .

Liposomal and Nanoparticle Surface Functionalization

The amphiphilic nature of the PEG24 spacer makes it suitable for modifying the surface of liposomes and other nanoparticles. When conjugated to a lipid anchor (e.g., DOPE) or directly to a nanoparticle, the PEG24 chain extends the reactive TCO group away from the particle surface, providing a sterically accessible 'handle' for subsequent bioorthogonal ligation in vivo . This has been demonstrated in pretargeted PET imaging of PEGylated liposomes using TCO-functionalized phospholipids and radiolabeled tetrazines [6].

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